molecular formula C19H18N4O4S B11573841 2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11573841
M. Wt: 398.4 g/mol
InChI Key: LFVHSVAHOFTLTR-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoquinoline Core: The initial step involves the condensation of an appropriate aniline derivative with a suitable aldehyde to form the pyrimidoquinoline core.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction using an ethylthiol reagent.

    Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with biological macromolecules such as DNA and proteins. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(ETHYLSULFANYL)-5-(4-NITROPHENYL)-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

The uniqueness of 2-(ETHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylsulfanyl group enhances its lipophilicity, potentially improving its cellular uptake, while the nitrophenyl group contributes to its ability to interact with biological targets.

Biological Activity

2-(ethylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a compound of significant interest due to its potential biological activities. This compound belongs to the class of pyrimidoquinoline derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C21H22N4O4S. Its structure features a pyrimidine ring fused with a quinoline moiety and includes an ethyl sulfanyl group and a nitrophenyl substituent. These structural components are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells.
  • Mechanism of Action : It was found that the compound affects cell cycle regulators such as P53 and P21 proteins, which are essential for cell proliferation and apoptosis. Additionally, it alters the expression of BCL-2 and BAX genes that are involved in apoptosis regulation .

Case Studies

  • Study on Anticancer Activity : A study reported that derivatives of pyrimidoquinoline showed IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin. The compounds were non-toxic to normal fibroblast cells up to concentrations of 100 µM .
  • Mechanistic Insights : Another investigation highlighted that specific structural features within the quinoline ring significantly influence biological activity. The presence of a nitrophenyl group was noted to enhance anticancer efficacy by promoting apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Strains Tested : The compound showed activity against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 4 to 8 μg/mL against specific strains of fungi and bacteria .

Summary of Antimicrobial Findings

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEnterococcus faecalis32
Compound CCandida albicans8

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-ethylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-5-3-6-11(9-10)23(26)27)15-12(20-17)7-4-8-13(15)24/h3,5-6,9,14H,2,4,7-8H2,1H3,(H2,20,21,22,25)

InChI Key

LFVHSVAHOFTLTR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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